molecular formula C8H14Cl2N2 B3117758 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride CAS No. 226930-89-8

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride

Cat. No.: B3117758
CAS No.: 226930-89-8
M. Wt: 209.11 g/mol
InChI Key: NRAKNQNFNBGTGQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a chloromethyl group at the 5-position and an isobutyl group at the 1-position of the imidazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-isobutyl-1H-imidazole.

    Chloromethylation: The chloromethylation of 1-isobutyl-1H-imidazole is achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

    Formation of Hydrochloride Salt: The resulting 5-(Chloromethyl)-1-isobutyl-1H-imidazole is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the chloromethylation reaction to handle larger quantities of starting materials.

    Purification: Employing techniques such as crystallization and filtration to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 5-(Azidomethyl)-1-isobutyl-1H-imidazole or 5-(Thiocyanoethyl)-1-isobutyl-1H-imidazole can be formed.

    Oxidation Products: Oxidation can yield compounds like 5-(Chloromethyl)-1-isobutyl-2-imidazolone.

    Reduction Products: Reduction typically results in 5-(Methyl)-1-isobutyl-1H-imidazole.

Scientific Research Applications

5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses. For example, it can inhibit the activity of certain kinases or proteases, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)-1-isobutyl-1H-imidazole hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    5-(Hydroxymethyl)-1-isobutyl-1H-imidazole hydrochloride: Contains a hydroxymethyl group instead of a chloromethyl group.

    1-Isobutyl-1H-imidazole: Lacks the chloromethyl group.

Uniqueness

    Reactivity: The presence of the chloromethyl group makes 5-(Chloromethyl)-1-isobutyl-1H-imidazole hydrochloride highly reactive in nucleophilic substitution reactions.

    Applications: Its unique reactivity profile allows for diverse applications in synthetic chemistry and medicinal research.

Properties

IUPAC Name

5-(chloromethyl)-1-(2-methylpropyl)imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-7(2)5-11-6-10-4-8(11)3-9;/h4,6-7H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKNQNFNBGTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-hydroxymethyl-1-isobutylimidazole (2.5 g), thionyl chloride (20 ml) was added by portions at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was dissolved in methanol and the solvent was distilled off again under reduced pressure. The obtained solid was recrystallized from ethyl acetate, to give 5-chloromethyl-1-isobutylimidazole hydrochloride (3.0 g) as colorless crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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